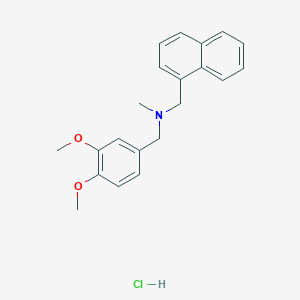![molecular formula C17H27N3O3S B5182061 N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and cancer.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is released in response to cellular stress and injury. Adenosine activates the A1 receptor, which inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide increases the release of these neurotransmitters, which can improve motor function, reduce seizure activity, and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the release of dopamine, acetylcholine, and glutamate in the brain. N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the expression of inflammatory cytokines and increase the expression of neuroprotective factors. In addition, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to increase the heart rate and blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Finally, further studies are needed to better understand the long-term effects of N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide on physiological processes and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as iron powder. The 3-aminobenzoic acid is then reacted with piperidine and sulfur dioxide to form 3-(1-piperidinylsulfonyl)benzoic acid. The final step involves the reaction of 3-(1-piperidinylsulfonyl)benzoic acid with N,N-dimethylpropylamine to form N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce seizure activity and increase the seizure threshold in animal models. In cancer, N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)11-7-10-18-17(21)15-8-6-9-16(14-15)24(22,23)20-12-4-3-5-13-20/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSIENSOYVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5182070.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)